molecular formula C6H11BrO B1437549 [(2-Bromoethoxy)methyl]cyclopropane CAS No. 56988-04-6

[(2-Bromoethoxy)methyl]cyclopropane

Cat. No.: B1437549
CAS No.: 56988-04-6
M. Wt: 179.05 g/mol
InChI Key: NUCYWTUUCLZIPH-UHFFFAOYSA-N
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Description

[(2-Bromoethoxy)methyl]cyclopropane is an organic compound with the molecular formula C6H11BrO. It is a cyclopropane derivative where a bromoethoxy group is attached to the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Bromoethoxy)methyl]cyclopropane typically involves the reaction of cyclopropane derivatives with bromoethanol under specific conditions. One common method is the reaction of cyclopropylmethyl bromide with sodium ethoxide in ethanol, followed by the addition of bromoethanol. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[(2-Bromoethoxy)methyl]cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2-Bromoethoxy)methyl]cyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-Bromoethoxy)methyl]cyclopropane involves its interaction with various molecular targets. The bromoethoxy group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The cyclopropane ring can also participate in ring-opening reactions, which can further modify the compound’s structure and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylmethyl bromide
  • Cyclopropylmethyl alcohol
  • Cyclopropylmethyl amine

Uniqueness

[(2-Bromoethoxy)methyl]cyclopropane is unique due to the presence of both a bromoethoxy group and a cyclopropane ringThe bromoethoxy group allows for versatile chemical modifications, while the cyclopropane ring provides structural rigidity and strain, which can influence the compound’s reactivity and interactions .

Properties

IUPAC Name

2-bromoethoxymethylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c7-3-4-8-5-6-1-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCYWTUUCLZIPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56988-04-6
Record name [(2-bromoethoxy)methyl]cyclopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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